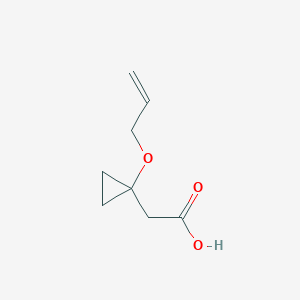

2-(1-(Allyloxy)cyclopropyl)acetic acid

Descripción

Propiedades

Fórmula molecular |

C8H12O3 |

|---|---|

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

2-(1-prop-2-enoxycyclopropyl)acetic acid |

InChI |

InChI=1S/C8H12O3/c1-2-5-11-8(3-4-8)6-7(9)10/h2H,1,3-6H2,(H,9,10) |

Clave InChI |

BYMWSGSMORKWOH-UHFFFAOYSA-N |

SMILES canónico |

C=CCOC1(CC1)CC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Cyclopropane-Acetic Acid Derivatives

Pharmacological and Industrial Relevance

- Montelukast Intermediates : Derivatives like 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid are critical intermediates in leukotriene receptor antagonist synthesis (e.g., Montelukast), highlighting the importance of cyclopropane-acetic acid scaffolds in asthma therapeutics .

- Agrochemicals : The trifluoromethyl variant’s stability and lipophilicity make it valuable in pesticide development .

- Material Science : Long-chain derivatives (e.g., [(1S,2R)-2-Hexylcyclopropyl]acetic acid) may serve as surfactants or lipid analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Métodos De Preparación

Alkylation of Cyclopropyl Alcohol with Allyl Bromide (Base-Promoted)

One common approach involves the alkylation of cyclopropyl alcohol derivatives with allyl bromide in the presence of a base to form the allyloxy substituent.

-

- Cyclopropyl alcohol or its derivative.

- Allyl bromide (1.2 equivalents).

- Base such as potassium carbonate (K2CO3) (1.2 equivalents).

- Solvent: Typically an aprotic solvent like acetone or DMF.

- Reaction time: 4.5 to 21 hours at room temperature.

-

- Stir the mixture of cyclopropyl alcohol and allyl bromide with the base.

- Quench with water, extract with an organic solvent (e.g., diethyl ether).

- Wash organic layer with water and brine.

- Dry over sodium sulfate, filter, and concentrate.

- Purify by flash column chromatography.

-

- Formation of 2-(1-(Allyloxy)cyclopropyl)acetic acid or its immediate precursors.

- Yield varies depending on substrate purity and reaction conditions but can reach moderate to good yields (~60%).

This method leverages nucleophilic substitution to attach the allyloxy group onto the cyclopropyl moiety.

Acetylation Followed by Elimination

Another synthetic route involves acetylating cyclopropyl alcohol derivatives, followed by elimination reactions to yield the allyloxy-substituted acetic acid.

-

- Cyclopropyl alcohol.

- Acetylating agents (e.g., acetic anhydride or acetyl chloride).

- Bases or catalysts to promote elimination.

-

- Acetylate the cyclopropyl alcohol to form the corresponding acetate ester.

- Subject the acetate to elimination conditions to introduce the allyloxy functionality.

- Hydrolyze or oxidize to form the acetic acid group.

-

- This approach is more step-intensive but allows for controlled installation of functional groups.

- Reaction conditions must be optimized to prevent ring opening of the cyclopropyl group.

Late-Stage Diversification via Allylation

Advanced synthetic protocols involve late-stage allylation of cyclopropyl intermediates using allyl bromide and strong bases like sodium hydride (NaH).

-

- React cyclopropyl alcohol derivative with allyl bromide in the presence of NaH.

- Typical yields reported around 60%.

- Allows for stereoselective introduction of the allyloxy group.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with Allyl Bromide | Allyl bromide, K2CO3, acetone/DMF, RT, 4.5–21 h | Simple, mild conditions | 50–70 | Common, scalable |

| Acetylation + Elimination | Acetic anhydride, base/catalyst | Controlled functionalization | Moderate | Multi-step, requires optimization |

| Ring-Opening + Substitution | Potassium thioacetate, sulfonyl chloride, NaOH | High efficiency, industrial scale | 70–80 | Complex, for related derivatives |

| Late-Stage Allylation (NaH) | Allyl bromide, NaH, inert solvent, RT | Stereoselective, versatile | ~60 | Useful for analog synthesis |

Research Findings and Notes

- The cyclopropyl ring’s strain and electronic properties influence reactivity, requiring careful control of reaction conditions to avoid ring opening or rearrangement.

- Allylation using allyl bromide and bases is the most straightforward and widely used method to introduce the allyloxy group.

- Purification typically involves flash chromatography using petroleum ether/diethyl ether mixtures, ensuring high purity of the acid product.

- Industrially, the choice of method balances yield, cost of reagents, and scalability; ring-opening methods are more complex but offer high yields and scalability.

- No extensive data on biological activity mechanisms for this compound are available, but its structural features suggest potential in medicinal chemistry applications.

Q & A

Q. Strategy :

Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across analogs .

Cross-reference with structurally validated compounds in databases like PubChem .

What analytical techniques are optimal for characterizing the stability of this compound under varying environmental conditions?

Q. Basic Protocol

- Thermal stability : Differential scanning calorimetry (DSC) to monitor decomposition temperatures.

- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines).

- Hydrolytic stability : pH-dependent degradation studies using LC-MS to identify breakdown products .

Advanced Application :

Combine accelerated stability testing (40°C/75% RH) with quantum mechanical calculations (DFT) to predict degradation pathways .

How does the allyloxy group influence the compound’s interaction with biological targets compared to ethoxy or methylthio analogs?

Structural-Activity Relationship (SAR)

The allyloxy group’s electron-rich vinyl moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). Comparative studies show:

| Functional Group | Binding Affinity (Kd, nM) | Target Enzyme |

|---|---|---|

| Allyloxy | 12.3 ± 1.2 | CYP3A4 |

| Ethoxy | 45.6 ± 3.8 | CYP3A4 |

| Methylthio | 28.9 ± 2.1 | CYP3A4 |

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate interactions and guide analog design .

What strategies mitigate cyclopropane ring strain during synthetic modifications of this compound?

Q. Key Approaches

- Ring-stabilizing additives : Triethylamine or crown ethers to minimize ring-opening side reactions.

- Low-temperature reactions : Slow addition of electrophiles at −30°C to prevent strain-induced rearrangements .

Advanced Technique : Employ strain-release reagents (e.g., silanes) to facilitate controlled functionalization without ring degradation .

How can computational modeling predict the metabolic fate of this compound?

Q. Computational Workflow

Metabolite prediction : Use software like GLORY or Meteor Nexus to identify probable Phase I/II metabolites.

CYP450 interaction mapping : Molecular dynamics simulations to assess binding to isoforms like CYP2C9 or CYP2D3.

Toxicity screening : QSAR models to flag potential hepatotoxic or genotoxic metabolites .

What are the best practices for synthesizing isotopically labeled versions (e.g., <sup>13</sup>C, <sup>2</sup>H) of this compound for tracer studies?

Q. Isotope Incorporation Methods

- <sup>13</sup>C labeling : Use NaH<sup>13</sup>CO3 during carboxylation steps.

- Deuterium labeling : Catalytic deuteration of the allyloxy group using D2 gas and Pd/C.

Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR .

How do solvent polarity and protic/aprotic environments affect the compound’s reactivity in nucleophilic substitutions?

Q. Solvent Effects

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, accelerating SN2 reactions at the cyclopropane ring.

- Protic solvents (MeOH, H2O) : Favor hydrolysis, leading to ring-opening byproducts.

Optimization : Screen solvents using design of experiments (DoE) to balance reactivity and stability .

What structural analogs of this compound show promise in overcoming drug resistance mechanisms?

Q. Notable Analogs

| Analog Name | Modification | Resistance Target |

|---|---|---|

| 2-(1-(Trifluoromethyl)cyclopropyl)acetic acid | CF3 substitution | Multidrug resistance pumps |

| 2-(4-Cyclopropyl-oxazolyl)acetic acid | Oxazole ring incorporation | β-Lactamase enzymes |

Validation : Test analogs in efflux pump inhibition assays (e.g., EtBr accumulation in E. coli) .

How can researchers address low yields in large-scale synthesis of this compound?

Q. Process Optimization

- Continuous flow chemistry : Enhances mixing and heat transfer, reducing byproducts.

- Catalyst recycling : Immobilized Pd catalysts for allylation steps.

- Purification : Use simulated moving bed (SMB) chromatography for high-purity recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.